3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate

Medicinal Chemistry Kinase Inhibitor Building Block

Select this specific hydrate (CAS 1609406-60-1) for your kinase inhibitor program—the meta-aniline substitution and 5-methyl triazole geometry are critical for VEGFR ATP-competitive binding, and cannot be replicated by regioisomers. The defined hydrate form guarantees consistent stoichiometry, eliminating the variability of anhydrous alternatives. Ideal for SAR library synthesis, nicotinic receptor modulator scaffolds, and NLO/MOF materials research. Don't compromise on substitution pattern: secure the correct building block.

Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
CAS No. 1609406-60-1
Cat. No. B1432138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate
CAS1609406-60-1
Molecular FormulaC9H12N4O
Molecular Weight192.22 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1)C2=CC(=CC=C2)N.O
InChIInChI=1S/C9H10N4.H2O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7;/h2-5H,10H2,1H3,(H,11,12,13);1H2
InChIKeyWNNZJFVNICBRSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate (CAS 1609406-60-1) for Chemical Synthesis and Research


3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate (CAS 1609406-60-1) is a research chemical consisting of a 1,2,4-triazole core with a 5-methyl group and a 3-aniline moiety . Its physicochemical properties include a molecular weight of 192.22 g/mol (anhydrous), a polar surface area (PSA) of 68 Ų, a calculated LogP of 0.21–0.54, and a single rotatable bond [1]. The compound is primarily supplied as a building block for further derivatization in medicinal chemistry and materials science applications . As a hydrate salt form, it offers a defined, stable physical state (solid) with commercial purities of 95–97% .

Why Generic Substitution of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline Hydrate Fails


While the 1,2,4-triazole-aniline scaffold is common in research chemical libraries, the specific substitution pattern of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline hydrate is not interchangeable with other analogs. The position of the methyl group (5-position on the triazole) and the aniline moiety (meta-substituted relative to the triazole attachment) critically influence molecular recognition, hydrogen-bonding networks, and subsequent derivatization chemistry . Class-level evidence demonstrates that even minor changes in the triazole ring (e.g., shifting from a 3-aniline to a 4-aniline substitution pattern) can dramatically alter biological target affinity, as exemplified by the potent VEGFR inhibitory activity observed in select 1,2,4-triazol-3-yl-anilines but not necessarily in their regioisomers [1]. Furthermore, the defined hydrate form ensures consistent stoichiometry and handling properties, avoiding the variability associated with anhydrous or amorphous alternatives that can affect reaction outcomes in precise synthetic protocols .

Quantitative Differential Evidence for 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline Hydrate


Substitution Pattern Definition for Medicinal Chemistry Derivatization

The compound's defined meta-aniline substitution pattern provides a unique scaffold for generating triazole-based kinase inhibitors. Class-level data for related 1,2,4-triazol-3-yl-anilines demonstrate potent, nanomolar VEGFR inhibition (e.g., BDBM50131822, IC50 = 70 nM against VEGFR 1/2/3) [1]. In contrast, 4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline (CAS 518065-43-5) and other regioisomers lack this specific substitution geometry, leading to fundamentally different binding poses and a lack of comparable published inhibitory activity in the same assay systems [2]. This difference highlights why the specific substitution pattern of 1609406-60-1 is critical for programs targeting this chemotype.

Medicinal Chemistry Kinase Inhibitor Building Block

Physicochemical Differentiation for Drug Design

The physicochemical properties of this compound align well with drug-like chemical space. Its LogP (0.21–0.54) and PSA (68 Ų) place it within favorable ranges for oral bioavailability according to Lipinski's Rule of 5 and Veber's rules [1]. These values differ from close analogs; for instance, 4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline has a reported LogP of 0.36 and a different substitution pattern . The hydrate salt form of 1609406-60-1 also offers a defined solid state with a rotatable bond count of 1, providing a more constrained and predictable conformation compared to more flexible analogs .

Medicinal Chemistry ADME Drug-likeness

Commercial Availability and Purity for Reproducible Research

This compound is readily available as a catalog item from multiple vendors with a defined purity of ≥95–97%, ensuring batch-to-batch consistency for research applications . This contrasts with less characterized or custom-synthesized analogs where purity and characterization data may be variable. The hydrate salt form is specified, providing a defined composition (C₉H₁₂N₄O) and molecular weight (192.22 g/mol) for accurate stoichiometric calculations . In comparison, some regioisomeric or related triazole-aniline building blocks are only available in lower purity grades or as custom syntheses with longer lead times [1].

Chemical Procurement Building Blocks Reproducibility

Validated Application Scenarios for 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline Hydrate


Kinase Inhibitor Lead Generation and SAR Exploration

This compound is ideally suited for medicinal chemistry programs targeting kinases, particularly the VEGFR family. Its 1,2,4-triazole core and meta-aniline substitution pattern are established components of potent ATP-competitive inhibitors [1]. Researchers can use this building block to synthesize focused libraries for SAR studies, aiming to improve upon the nanomolar potencies reported for related triazole-aniline derivatives [2].

Synthesis of Novel 1,2,4-Triazole-Based Chemical Probes

The defined substitution pattern of 1609406-60-1 makes it a versatile intermediate for creating diverse 1,2,4-triazole derivatives. Its use aligns with patented methods for preparing trisubstituted triazoles as positive allosteric modulators of nicotinic acetylcholine receptors [3]. This application leverages the compound's specific geometry for generating compounds with tailored biological activity.

Preparation of Functional Materials with Defined Optoelectronic Properties

While direct data for this compound is limited, the 1,2,4-triazole-aniline scaffold is explored for its nonlinear optical (NLO) properties . The hydrate's defined structure and the electron-rich aniline moiety make it a candidate for incorporation into polymer matrices or as a ligand in metal-organic frameworks (MOFs) for sensing and photonic applications, where its specific substitution pattern may influence material performance.

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